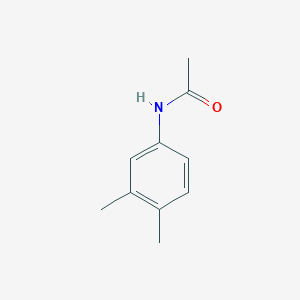

N-(3,4-Dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOIEEWQVAXCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176393 | |

| Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-54-1 | |

| Record name | N-(3,4-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-dimethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIMETHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7L6SEZ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)acetamide, also known as 3',4'-acetoxylidide, is an organic compound with significance in synthetic organic chemistry and potential applications in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and visual representations of these experimental workflows. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is an aromatic amide featuring a phenyl ring substituted with two methyl groups at the 3 and 4 positions and an acetamide group at the 1 position.[1] This substitution pattern influences its physicochemical properties, such as its solubility and potential biological activity.[1]

General Properties

| Property | Value | Reference |

| CAS Number | 2198-54-1 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| Synonyms | 3',4'-Acetoxylidide, Acetamide, N-(3,4-dimethylphenyl)-, N-Acetyl-3,4-xylidine, 3',4'-Dimethylacetanilide | [1][2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 96-98 °C | [4] |

| Boiling Point | 314.5 °C at 760 mmHg | [5] |

| Flash Point | 183.6 °C | [5] |

| Density | 1.052 g/cm³ | [5] |

| Vapor Pressure | 0.000465 mmHg at 25 °C | [4][5] |

| Appearance | Solid, Crystals | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4] Limited solubility in water.[1] |

Structural and Spectroscopic Data

The molecular structure of this compound has been determined by X-ray crystallography. The conformation of the N-H bond is syn to the 3-methyl substituent on the aromatic ring.[1] The molecules are linked into infinite chains through N—H⋯O hydrogen bonding.[1]

| Crystal Data | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.749 (1) Å |

| b | 14.281 (2) Å |

| c | 15.005 (2) Å |

| α | 85.33 (1)° |

| β | 79.81 (1)° |

| γ | 87.58 (1)° |

| Volume | 1418.1 (3) ų |

| Z | 6 |

| Crystal data obtained at T = 299(2) K with Cu Kα radiation.[1] |

| Spectroscopic Data | |

| IR Spectrum | Available |

| Mass Spectrum (EI) | Available |

| ¹H NMR | Data available in literature |

| ¹³C NMR | Data available in literature |

Computational Data

| Property | Value | Reference |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis: N-Acetylation of 3,4-Dimethylaniline

A common method for the synthesis of this compound is the N-acetylation of 3,4-dimethylaniline using acetic anhydride.

Materials:

-

3,4-Dimethylaniline

-

Acetic anhydride

-

Suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylaniline in a minimal amount of a suitable solvent.

-

Slowly add a slight molar excess of acetic anhydride to the stirred solution. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Continue stirring the reaction mixture at room temperature for a period of 30 minutes to a few hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product.

-

The solid product is then collected by vacuum filtration and washed with cold water to remove unreacted starting materials and acetic acid.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, ethanol/water mixture)

-

Erlenmeyer flask, hot plate, Büchner funnel, vacuum filtration apparatus

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or by air drying to a constant weight. Single crystals suitable for X-ray diffraction can be obtained from an ethanolic solution.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

2.3.1. Melting Point Determination The melting point of the purified compound can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.

2.3.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum can be recorded to identify the characteristic functional groups, such as the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

2.3.3. X-ray Crystallography For a definitive structural elucidation, single crystal X-ray diffraction can be performed on suitable crystals grown from a solution (e.g., ethanol).[1] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[1]

Biological Activity

While this compound is of interest in medicinal chemistry, there is currently a lack of extensive publicly available data on its specific biological activities and mechanisms of action. Research on structurally related acetamide derivatives has shown a wide range of biological effects, including analgesic, anti-inflammatory, antioxidant, and anti-cancer properties. However, these activities cannot be directly extrapolated to this compound without specific experimental validation. Further investigation is required to elucidate the pharmacological profile of this compound.

Safety Information

As with many organic compounds, this compound should be handled with appropriate safety precautions.[1] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the core basic properties of this compound, presenting quantitative data in a structured format. Detailed experimental protocols for its synthesis, purification, and characterization have been provided, accompanied by visual workflows to aid in their execution. While the specific biological profile of this compound remains to be fully explored, this guide provides a solid foundation of its chemical and physical characteristics for researchers and scientists in the field of drug development and chemical synthesis.

References

An In-Depth Technical Guide to 3',4'-Dimethylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3',4'-Dimethylacetanilide (also known as N-(3,4-dimethylphenyl)acetamide). The document details the compound's structure, identifiers, and physicochemical characteristics. It includes a detailed experimental protocol for its synthesis and summarizes available spectral data for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who are interested in this compound, primarily as a synthetic intermediate or reference standard. It is important to note that, based on a thorough review of scientific literature, there is currently no significant published data on the specific biological activities, mechanisms of action, or associated signaling pathways for 3',4'-Dimethylacetanilide.

Chemical Structure and Identifiers

3',4'-Dimethylacetanilide is an aromatic organic compound classified as an acetamide. Its structure consists of a 3,4-dimethylphenyl group attached to the nitrogen atom of an acetamide moiety.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2198-54-1[2] |

| Molecular Formula | C₁₀H₁₃NO[2] |

| Molecular Weight | 163.22 g/mol [1] |

| Synonyms | 3',4'-Acetoxylidide, N-Acetyl-3,4-xylidine, 3,4-DMA[2] |

| InChI | InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)[2] |

| InChIKey | UAOIEEWQVAXCFY-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C)C[3] |

Physicochemical Properties

The physical and chemical properties of 3',4'-Dimethylacetanilide are summarized in the table below. The compound is a solid at room temperature with limited solubility in water but better solubility in organic solvents.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 96-98 °C | [4] |

| Boiling Point | 290.31 °C (rough estimate) | [4] |

| Density | 1.0508 g/cm³ (rough estimate) | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| Appearance | Crystals from aqueous ethanol, Solid | [4] |

| Vapor Pressure | 0.000465 mmHg at 25°C | [5] |

| pKa | 15.13 ± 0.70 (Predicted) | [4] |

| LogP | 2.33480 | [5] |

Synthesis

3',4'-Dimethylacetanilide is typically synthesized via the acylation of 3,4-dimethylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Experimental Protocol: Synthesis from 3,4-Dimethylaniline

This protocol describes the synthesis of 3',4'-Dimethylacetanilide using 3,4-dimethylaniline and acetic anhydride.

Workflow Diagram

Caption: Workflow for the synthesis of 3',4'-Dimethylacetanilide.

Materials:

-

3,4-dimethylaniline

-

Glacial acetic acid

-

Acetic anhydride

-

Methylene chloride

-

Solid sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-dimethylaniline in glacial acetic acid.

-

While stirring the solution, add acetic anhydride dropwise at a rate that allows the temperature of the mixture to slowly increase to 60°C.

-

Continue stirring the mixture as it cools to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

To the resulting residue, add a mixture of water and ice, followed by the addition of methylene chloride.

-

Stir the biphasic mixture and carefully add solid sodium bicarbonate in portions until the aqueous phase is neutral (cease effervescence).

-

Transfer the mixture to a separatory funnel and separate the organic (methylene chloride) phase.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to yield the crude 3',4'-dimethylacetanilide product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Spectral Data for Characterization

Spectroscopic methods are essential for the structural confirmation of 3',4'-Dimethylacetanilide.

Table 3: Summary of Spectroscopic Data

| Technique | Data and Conditions |

| ¹H NMR | Spectrum available. Typically run in CDCl₃. |

| ¹³C NMR | Spectrum available. |

| FTIR | Technique: KBr Wafer. |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the N-H proton, and the acetyl methyl group. The integration and splitting patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two non-equivalent aromatic methyl carbons, the aromatic carbons (four substituted and three unsubstituted), the carbonyl carbon of the amide, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 3',4'-Dimethylacetanilide is characterized by key absorption bands that confirm its functional groups. Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching from the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3',4'-Dimethylacetanilide, the molecular ion peak [M]⁺ is expected at m/z 163, corresponding to its molecular weight.

Biological Activity and Toxicology

Biological Activity and Mechanism of Action

A comprehensive search of the scientific literature and biological databases did not yield significant data on the specific biological activities, pharmacological effects, or mechanism of action of 3',4'-Dimethylacetanilide. While the broader class of acetamide derivatives has been explored for various therapeutic applications, these findings cannot be directly extrapolated to this specific compound.[6] As such, there are no described signaling pathways associated with 3',4'-Dimethylacetanilide. Its primary role in a research and development context appears to be as a chemical intermediate for the synthesis of more complex molecules.[][8]

Toxicology

Toxicological data for 3',4'-Dimethylacetanilide is limited but indicates moderate acute toxicity.

Table 4: Acute Toxicity Data

| Test | Route | Species | Dose | Reference |

| LD₅₀ | Oral | Mouse | 1030 mg/kg | [4] |

The compound is classified as harmful if swallowed.[1] It is also noted as a potential questionable carcinogen based on experimental tumorigenic data with related compounds.[9] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[9]

Conclusion

3',4'-Dimethylacetanilide is a well-characterized organic compound with established physicochemical properties and a straightforward synthetic route. The available spectral data provide a solid basis for its identification and quality control. However, for professionals in drug development, the current lack of information on its biological activity and mechanism of action is a significant data gap. Future research would be necessary to explore any potential pharmacological profile. At present, its primary utility remains as a synthetic building block in organic and medicinal chemistry.

References

- 1. 3',4'-Dimethylacetanilide | C10H13NO | CID 75144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',4'-Acetoxylide [webbook.nist.gov]

- 3. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. 3',4'-dimethylacetanilide | CAS#:2198-54-1 | Chemsrc [chemsrc.com]

- 6. N-(2,4-Dimethylphenyl)acetamide | 2050-43-3 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-Acetyl-3,4-xylidine (CAS No. 2198-54-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,4-xylidine, also known as N-(3,4-dimethylphenyl)acetamide, is an organic compound with the CAS number 2198-54-1.[1][2] It belongs to the class of acetanilides and is a derivative of 3,4-xylidine. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and available toxicological data, aimed at professionals in research and drug development. While specific biological activities and detailed mechanisms of action for N-Acetyl-3,4-xylidine are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its chemical characteristics and the broader toxicological profile of xylidines.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-3,4-xylidine is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 2198-54-1 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3',4'-Dimethylacetanilide, 3,4-Acetoxylidide | [2] |

| Melting Point | 99 °C | |

| Boiling Point | 314.5 °C at 760 mmHg | |

| Density | 1.052 g/cm³ |

Synthesis

The primary method for the synthesis of N-Acetyl-3,4-xylidine is through the acetylation of 3,4-dimethylaniline (also known as 3,4-xylidine). This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group of 3,4-dimethylaniline.

Experimental Protocol: Acetylation of 3,4-Dimethylaniline

Materials:

-

3,4-Dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent, optional)

-

Water

-

Ice

Procedure:

-

Dissolve 3,4-dimethylaniline in glacial acetic acid or suspend it in water.

-

Slowly add acetic anhydride to the solution/suspension while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-Acetyl-3,4-xylidine product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-Acetyl-3,4-xylidine.

Logical Workflow for Synthesis:

Analytical Data

The characterization of N-Acetyl-3,4-xylidine is typically performed using various spectroscopic methods.

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Spectral data available. | [3] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [4] |

| Infrared (IR) Spectroscopy | IR spectrum available. | [2] |

Biological Activity and Toxicology

Biological Activity

Specific studies on the biological activity, mechanism of action, or effects on signaling pathways of N-Acetyl-3,4-xylidine are limited in the publicly accessible scientific literature. Research on N-acetylated compounds often focuses on their potential as therapeutic agents or as metabolites of other compounds. For instance, N-acetylation can alter the pharmacological properties of a parent amine, such as its ability to cross cell membranes and its metabolic fate.[5]

Toxicology

There is no specific, detailed toxicological profile for N-Acetyl-3,4-xylidine. However, information on the broader class of xylidines provides some insight into potential hazards.

Xylidines are known to be metabolized in the body via several pathways, including N-acetylation and N-hydroxylation. The N-hydroxylation pathway can lead to the formation of reactive metabolites that may bind to macromolecules like DNA and proteins, which is a mechanism of toxicity for some aromatic amines.

General toxicological concerns for xylidines include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Can cause skin and respiratory system irritation.

-

Organ Toxicity: Repeated exposure may cause toxic effects in the kidneys, liver, and blood.

-

Carcinogenicity: Some xylidine isomers are considered to have limited evidence of a carcinogenic effect.

It is important to note that the toxicological properties can vary significantly between different isomers. The N-acetylation of xylidines is a detoxification pathway, but the parent compound's toxicity must be considered.

Conclusion

N-Acetyl-3,4-xylidine (CAS No. 2198-54-1) is a well-characterized compound in terms of its chemical structure and physicochemical properties. Its synthesis via the acetylation of 3,4-dimethylaniline is a standard organic transformation. However, there is a notable lack of specific data on its biological activities, mechanism of action, and detailed toxicology. For researchers and drug development professionals, this represents both a knowledge gap and a potential area for novel investigation. Any handling and experimental use of this compound should be conducted with caution, taking into account the general toxicological profile of xylidines. Further research is warranted to elucidate the specific biological effects of N-Acetyl-3,4-xylidine and to distinguish its properties from other N-acetylated aromatic compounds and xylidine isomers.

References

In-Depth Technical Guide: Molecular Weight of N-(3,4-Dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of N-(3,4-Dimethylphenyl)acetamide, a compound of interest in various research and development sectors. This document outlines the fundamental principles, computational methodology, and presents the data in a clear, structured format for ease of reference and comparison.

Introduction

This compound, also known as 3',4'-dimethylacetanilide, is an organic compound with significant applications in chemical synthesis and pharmaceutical research. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling. This guide details the derivation of this crucial parameter.

Molecular Formula and Structure

The chemical structure of this compound is characterized by a dimethylphenyl group attached to the nitrogen atom of an acetamide moiety. Its molecular formula has been determined to be C₁₀H₁₃NO.[1][2][3][4][5]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Atomic Composition and Weights

The atomic weights of the constituent elements are summarized in the table below. These values are based on the isotopic abundances of the elements on Earth.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 163.22 |

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). Slight variations may exist depending on the specific isotopic composition.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Final Molecular Weight

Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is 163.22 g/mol .[1][2][3]

Experimental Verification

The calculated molecular weight can be experimentally verified using techniques such as mass spectrometry. In a typical mass spectrum for this compound, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) value corresponding to its molecular weight.

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound.

Caption: Logical workflow for calculating the molecular weight.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the arrangement of its constituent atoms.

Caption: Chemical structure of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 3',4'-Dimethylacetanilide | C10H13NO | CID 75144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(3,4-dimethylphenyl)- (9CI) | SIELC Technologies [sielc.com]

- 4. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. keyorganics.net [keyorganics.net]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. youtube.com [youtube.com]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. byjus.com [byjus.com]

- 16. Atomic/Molar mass [westfield.ma.edu]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 21. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

A Comprehensive Technical Guide to the Physical Properties of N-(3,4-Dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of N-(3,4-Dimethylphenyl)acetamide, a compound of interest in various fields of chemical and pharmaceutical research. The information presented herein is intended to be a valuable resource for professionals engaged in drug development and scientific investigation.

Core Physical and Chemical Data

This compound, also known as 3',4'-Dimethylacetanilide, is a solid crystalline compound.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [3][4] |

| Melting Point | 96-98 °C | [1][5] |

| Boiling Point | 290.31 °C (rough estimate) | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][5] |

| Appearance | Crystals from aqueous ethanol. | [1][5] |

| pKa | 15.13 ± 0.70 (Predicted) | [1][5] |

| LogP | 2.26184 | [3] |

| CAS Number | 2198-54-1 | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard laboratory procedures for these measurements are well-established.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A common method for its determination is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of the crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

For organic solids with a high boiling point, distillation under reduced pressure is often employed to prevent decomposition. However, a rough estimate can be obtained at atmospheric pressure using a micro boiling point determination method.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the substance is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The apparatus is heated gently.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative assessment of solubility is typically performed to understand the compound's behavior in different solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Various solvents (e.g., water, ethanol, chloroform, methanol)

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount of this compound is placed in a series of test tubes.

-

A small volume of a specific solvent is added to each test tube.

-

The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.

-

The solubility is observed and recorded as soluble, slightly soluble, or insoluble based on visual inspection. For this compound, it has been noted to be slightly soluble in chloroform and methanol.[1][5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

Caption: General workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of N-(3,4-Dimethylphenyl)acetamide

This technical guide provides a comprehensive overview of the available solubility data for N-(3,4-Dimethylphenyl)acetamide. Due to the limited publicly available quantitative data for this specific compound, this guide also details established experimental protocols for solubility determination, empowering researchers in drug development and other scientific fields to ascertain precise solubility profiles for their specific applications.

Core Data Presentation

Currently, specific quantitative solubility data for this compound in various solvents and at different temperatures is not widely reported in publicly accessible literature. The available information is primarily qualitative.

Table 1: Qualitative Solubility Data for this compound

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| Aqueous Ethanol | Soluble (crystals can be obtained from ethanolic solution) | [1][2][3] |

Table 2: Predicted Physicochemical Properties Relevant to Solubility

| Property | Value | Source |

| XlogP | 2.1 | [4][5] |

| pKa (Predicted) | 15.13 ± 0.70 | [1][2] |

The predicted XlogP value of 2.1 suggests that this compound is likely to have higher solubility in organic solvents than in water. This is consistent with the qualitative data available. For comparison, the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is described as being less soluble in water and more soluble in organic solvents.[6]

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.

Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[7]

-

Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the accurate quantification of dissolved this compound.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid.[8] The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30 °C.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

-

Injection Volume: e.g., 10 µL.

Standard and Sample Preparation:

-

Standard Stock Solution: A stock solution of known concentration (e.g., 1 mg/mL) of the this compound reference standard is prepared in the mobile phase.

-

Working Standard Solutions: A series of dilutions are made from the stock solution to create calibration standards across a suitable concentration range.

-

Sample Preparation: An aliquot of the clear supernatant from the shake-flask experiment is diluted with the mobile phase to a concentration that falls within the range of the calibration standards. The diluted sample should be filtered through a 0.45 µm syringe filter before injection.

Data Analysis:

-

A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

The concentration of this compound in the prepared sample is determined by interpolating its peak area from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical flow for HPLC-based quantification.

References

- 1. 3',4'-DIMETHYLACETANILIDE CAS#: 2198-54-1 [amp.chemicalbook.com]

- 2. 3',4'-DIMETHYLACETANILIDE | 2198-54-1 [amp.chemicalbook.com]

- 3. N-(3,4-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 3',4'-Dimethylacetanilide | C10H13NO | CID 75144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Acetamide, N-(3,4-dimethylphenyl)- (9CI) | SIELC Technologies [sielc.com]

Spectral Data of 3',4'-Dimethylacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3',4'-Dimethylacetanilide (N-(3,4-dimethylphenyl)acetamide), a compound of interest in chemical synthesis and drug development. This document includes tabulated spectral data, detailed experimental protocols for its synthesis and spectral analysis, and a workflow diagram for its characterization.

Core Data Presentation

The following tables summarize the key spectral data for 3',4'-Dimethylacetanilide, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3',4'-Dimethylacetanilide

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR |

| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |

| 7.33 (s, 1H, Ar-H) | 168.2 (C=O) |

| 7.27 (d, J=8.2 Hz, 1H, Ar-H) | 137.0 (Ar-C) |

| 7.07 (d, J=8.2 Hz, 1H, Ar-H) | 135.5 (Ar-C) |

| 2.24 (s, 3H, Ar-CH₃) | 129.9 (Ar-CH) |

| 2.23 (s, 3H, Ar-CH₃) | 121.3 (Ar-CH) |

| 2.16 (s, 3H, COCH₃) | 117.5 (Ar-CH) |

| Broad singlet for NH proton is also observed | 24.4 (COCH₃) |

| 19.8 (Ar-CH₃) | |

| 19.3 (Ar-CH₃) |

Table 2: Infrared (IR) Spectroscopy Data of 3',4'-Dimethylacetanilide

| Frequency (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1660 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1450 | C-H bend |

| ~1370 | C-N stretch |

| ~820 | Aromatic C-H bend (out-of-plane) |

Table 3: Mass Spectrometry (MS) Data of 3',4'-Dimethylacetanilide

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - C₂H₂O]⁺ |

| 106 | Medium | [M - C₂H₂O - CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 3',4'-Dimethylacetanilide are provided below.

Synthesis of 3',4'-Dimethylacetanilide

This protocol is adapted from the established synthesis of acetanilides from their corresponding anilines.[1]

Materials:

-

3,4-Dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate (solid)

-

Methylene chloride

-

Magnesium sulfate (anhydrous)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the stirred solution. The addition should be done at a rate that allows the temperature of the mixture to rise gradually to approximately 60°C.

-

After the addition is complete, continue stirring the mixture and allow it to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

To the residue, add a mixture of ice and water, followed by methylene chloride.

-

Stir the mixture vigorously and carefully add solid sodium bicarbonate in portions until the aqueous layer is neutralized (test with pH paper).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to yield the crude 3',4'-dimethylacetanilide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 3',4'-Dimethylacetanilide in about 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 scans.

-

Relaxation Delay: 2-5 seconds.

-

2. Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry 3',4'-Dimethylacetanilide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample, either directly via a solid probe or after separation using Gas Chromatography (GC).

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 3',4'-Dimethylacetanilide.

Caption: Workflow for the synthesis and spectral analysis of 3',4'-Dimethylacetanilide.

References

An In-depth Technical Guide to the Safety and Handling of N-(3,4-Dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for N-(3,4-Dimethylphenyl)acetamide. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds and publicly available chemical databases. All data presented should be interpreted with caution, and a thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its properties are summarized in the table below. Understanding these properties is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 66.00 - 69.00 °C (for a related compound) | [5] |

| Boiling Point | 180-182 °C @ 4mm Hg (for a related compound) | [5] |

| Solubility | Insoluble in water (for a related compound) | [5] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 1030 mg/kg | [6] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Hazard Identification and GHS Classification

Based on aggregated data from multiple sources, this compound is classified as follows under the Globally Harmonized System (GHS).[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger[3]

Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

Storage:

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][7] |

| Respiratory Protection | A NIOSH-approved respirator may be required if ventilation is inadequate or for handling large quantities.[5][10] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.[11][12]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11] |

| Skin Contact | Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][11] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][13]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.[7]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7][8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5][14] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.[14]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

Caption: A logical workflow for the safe handling of chemical solids.

Caption: A flowchart for first aid response to different exposure routes.

References

- 1. N-(3,4-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3',4'-Dimethylacetanilide | C10H13NO | CID 75144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3',4'-dimethylacetanilide | CAS#:2198-54-1 | Chemsrc [chemsrc.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl acetamide [cdc.gov]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. en.hesperian.org [en.hesperian.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. benchchem.com [benchchem.com]

Biological Activity Screening of N-(3,4-Dimethylphenyl)acetamide: A Technical Overview

Disclaimer: This document provides a technical overview of the potential biological activities of N-(3,4-Dimethylphenyl)acetamide. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific biological screening data (e.g., IC50, EC50 values), detailed experimental protocols, or established signaling pathway interactions for this particular compound. The information presented herein is based on the known biological activities of structurally related acetamide and N-phenylacetamide derivatives and should be considered illustrative. Researchers are advised to conduct specific experimental validation for this compound.

Introduction

Potential Biological Activities and Illustrative Quantitative Data

Based on the activities of related compounds, this compound could be screened for a variety of biological effects. The following table provides an illustrative summary of potential activities and the type of quantitative data that would be generated from such screening. The data presented below is hypothetical and is intended to demonstrate the format of data presentation, not to represent actual experimental results for this compound.

| Biological Activity | Assay Type | Cell Line / Organism | Illustrative IC50 / EC50 / MIC (µM) |

| Anticancer | MTT Assay | MCF-7 (Human Breast Adenocarcinoma) | 50 |

| Anticancer | MTT Assay | A549 (Human Lung Carcinoma) | 75 |

| Anti-inflammatory | COX-2 Inhibition Assay | Ovine COX-2 | 25 |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 100 |

| Antimicrobial | Broth Microdilution | Escherichia coli | >200 |

| Butyrylcholinesterase Inhibition | Ellman's Method | Equine Butyrylcholinesterase | 15 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological assays. The following are generalized protocols for key experiments that could be used to screen this compound.

Protocol 1: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Bacterial Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are illustrative diagrams created using the DOT language.

Hypothetical Signaling Pathway: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical pathway.

A hypothetical signaling pathway for apoptosis induction.

General Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of a novel compound.

A general experimental workflow for compound screening.

Conclusion

While specific biological activity data for this compound is currently lacking in the public domain, its structural similarity to other biologically active acetamides suggests that it may possess interesting pharmacological properties. The protocols and workflows outlined in this guide provide a solid foundation for initiating a comprehensive biological screening of this compound. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological effects and therapeutic potential of this compound.

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)acetamide, a member of the acetanilide family, is a small organic molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, physicochemical properties, and potential biological activities. While direct biological data for this compound is limited, this document explores the known activities of structurally related compounds to propose potential avenues for future research. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are presented, alongside spectral data and a proposed signaling pathway for further investigation.

Introduction

This compound, also known as 3',4'-dimethylacetanilide, is an aromatic amide with the chemical formula C₁₀H₁₃NO.[1] Its structure consists of a 3,4-dimethylphenyl group attached to the nitrogen of an acetamide moiety. The presence of the dimethylphenyl group and the amide linkage suggests potential for various intermolecular interactions, making it a molecule of interest for further investigation in drug discovery and chemical synthesis. This guide aims to consolidate the current knowledge on this compound and to provide a framework for future research endeavors.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2198-54-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 97-99 °C | |

| Boiling Point | 323.8 °C (predicted) | |

| Solubility | Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~7.3-6.9 (m, 3H, Ar-H), 2.2 (s, 6H, 2x Ar-CH₃), 2.1 (s, 3H, COCH₃), ~7.5 (br s, 1H, NH) | [2] |

| IR (KBr) | ~3280 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3,4-dimethylaniline. While a specific detailed protocol from the frequently cited work of Shilpa and Gowda (2007) could not be retrieved in its entirety, a general and reliable method is provided below.

Experimental Protocol: Acetylation of 3,4-Dimethylaniline

Materials:

-

3,4-Dimethylaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.

-

To the stirred solution, slowly add acetic anhydride (1.1 equivalents) dropwise. The reaction is exothermic, and the flask may be cooled in an ice bath to maintain a temperature of 20-25°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing crushed ice (~50 g) with constant stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.

-

Purify the crude product by recrystallization from a hot ethanol-water mixture to yield pure this compound as white crystals.

-

Dry the purified product in a desiccator.

Synthesis workflow for this compound.

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is scarce in the public domain. However, the broader class of acetanilide derivatives has been explored for various pharmacological activities.

A study on a closely related derivative, N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This derivative exhibited an IC₅₀ value of 0.778 ± 0.43 μM. This finding suggests that the this compound scaffold may serve as a valuable starting point for the design of novel enzyme inhibitors.

Given the structural similarities to other biologically active acetanilides, it is plausible that this compound could exhibit other activities such as analgesic, anti-inflammatory, or cytotoxic effects. Further investigation is warranted to explore these possibilities.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the potential biological activities of this compound, the following standard in vitro assays are proposed.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, providing an indication of its cytotoxic potential.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

-

Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay will assess the compound's ability to inhibit the activity of the AChE enzyme, based on the promising results of its derivative.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals for 10 minutes.

-

Calculate the rate of reaction and determine the percentage of enzyme inhibition.

-

Calculate the IC₅₀ value of the compound.

Proposed workflow for the biological evaluation of the compound.

Hypothetical Signaling Pathway Modulation

Based on the potential AChE inhibitory activity, this compound could modulate cholinergic signaling pathways. In a hypothetical scenario, inhibition of AChE would lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This could have downstream effects on various signaling cascades.

Hypothetical signaling pathway for this compound.

Disclaimer: The proposed signaling pathway is hypothetical and based on the potential AChE inhibitory activity. Further experimental validation is required to confirm this mechanism.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. While direct evidence of its biological activity is limited, the known activity of a close derivative suggests that it may possess enzyme inhibitory properties. The experimental protocols and proposed workflows in this guide provide a solid foundation for future research to unlock the full potential of this molecule. Further studies are essential to determine its biological activities, mechanism of action, and potential therapeutic applications.

References

Methodological & Application

Application Note: Laboratory Preparation of 3',4'-Dimethylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 3',4'-Dimethylacetanilide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the acetylation of 3,4-dimethylaniline using acetic anhydride. This document outlines the reaction procedure, purification by recrystallization, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided. Visual diagrams illustrating the chemical reaction and experimental workflow are included to facilitate understanding and reproducibility.

Introduction

3',4'-Dimethylacetanilide is an organic compound with applications as an intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its structure, featuring a substituted aromatic ring, makes it a useful building block in medicinal chemistry and materials science. The most common and straightforward laboratory preparation involves the N-acetylation of 3,4-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a solvent such as glacial acetic acid and can be followed by a straightforward workup and purification process. This document provides a reliable method for its preparation and characterization.

Data Presentation

Table 1: Physicochemical Properties of 3',4'-Dimethylacetanilide

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molar Mass | 163.22 g/mol |

| Melting Point | 96-98 °C |

| Appearance | White to off-white crystalline solid |

| IUPAC Name | N-(3,4-dimethylphenyl)acetamide |

Table 2: Reagent Quantities and Theoretical Yield

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles |

| 3,4-Dimethylaniline | 121.18 | ~1.0 | 5.0 g | 0.0413 |

| Acetic Anhydride | 102.09 | 1.08 | 6.0 mL | 0.0635 |

| Glacial Acetic Acid | 60.05 | 1.05 | 25 mL | - |

| Product | ||||

| 3',4'-Dimethylacetanilide | 163.22 | - | Theoretical Yield: 6.74 g | 0.0413 |

Experimental Protocols

Synthesis of 3',4'-Dimethylacetanilide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g (0.0413 mol) of 3,4-dimethylaniline to 25 mL of glacial acetic acid.

-

Addition of Acetic Anhydride: While stirring the solution, slowly add 6.0 mL (0.0635 mol) of acetic anhydride to the flask.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle and continue to stir for 1 hour.

-

Quenching: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation: Carefully and slowly pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water. A white precipitate of crude 3',4'-dimethylacetanilide will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper for at least 30 minutes, with the vacuum on, to remove as much water as possible. For more efficient drying, the product can be transferred to a watch glass and placed in a drying oven at a temperature below its melting point (e.g., 60-70 °C).

Purification by Recrystallization

-

Solvent Selection: Transfer the crude, dried 3',4'-dimethylacetanilide to a 125 mL Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent, such as aqueous ethanol or a mixture of ethanol and hexane.

-

Dissolution: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If using a solvent pair like ethanol/hexane, dissolve the solid in the better solvent (ethanol) first, then add the poorer solvent (hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the better solvent to redissolve the precipitate.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

-

Analysis: Determine the melting point of the purified product and calculate the percent yield. Characterize the product using spectroscopic methods such as NMR and IR.

Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3',4'-Dimethylacetanilide in CDCl₃ will show characteristic peaks corresponding to the different types of protons in the molecule.

Table 3: ¹H NMR Spectral Data for 3',4'-Dimethylacetanilide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.97 | s | 1H | N-H (amide) |

| ~7.28 | s | 1H | Aromatic C-H |

| ~7.22 | d | 1H | Aromatic C-H |

| ~7.02 | d | 1H | Aromatic C-H |

| ~2.19 | s | 3H | Ar-CH₃ |

| ~2.11 | s | 3H | Ar-CH₃ |

| ~2.10 | s | 3H | COCH₃ |

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in 3',4'-Dimethylacetanilide.

Table 4: Characteristic IR Absorption Bands for 3',4'-Dimethylacetanilide

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3250 | N-H | Secondary amide N-H stretch |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 2950-2850 | C-H | Aliphatic C-H stretch (from CH₃ groups) |

| 1670-1650 | C=O | Amide I band (C=O stretch) |

| 1600-1450 | C=C | Aromatic C=C ring stretch |

| 1550-1510 | N-H | Amide II band (N-H bend) |

Mandatory Visualization

Caption: Chemical reaction pathway for the synthesis of 3',4'-Dimethylacetanilide.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Synthesis of N-(3,4-Dimethylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4-Dimethylphenyl)acetamide, also known as 3',4'-dimethylacetanilide, is an amide compound that can serve as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its synthesis is a straightforward example of N-acetylation of a primary aromatic amine. The following protocol details a reliable method for the preparation of this compound from 3,4-dimethylaniline and acetic anhydride.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the primary amine (3,4-dimethylaniline) acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, resulting in the formation of the corresponding N-acetylated product, this compound. Glacial acetic acid serves as a suitable solvent for this reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3,4-Dimethylaniline | Reagent | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent | Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent | VWR |